molecular formula C17H16N2O2S2 B3962608 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 6654-22-4

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B3962608
CAS No.: 6654-22-4
M. Wt: 344.5 g/mol
InChI Key: OLVFBRINRKFZKV-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is a synthetic specialty chemical based on the biologically active 5,6-dimethylthieno[2,3-d]pyrimidine scaffold, designed for research and development purposes. This scaffold is recognized for its significant potential in medicinal chemistry, particularly as a core structure in developing enzyme inhibitors. Scientific literature indicates that close structural analogues of this compound exhibit a range of potent pharmacological activities. For instance, some 5,6-dimethylthieno[2,3-d]pyrimidine derivatives have been reported to function as potent dual inhibitors of two key enzymes in folate metabolism, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making them candidates for investigation in anticancer research . Other derivatives within this chemical family have demonstrated significant analgesic and anti-inflammatory activities in biological models, with some compounds showing potency comparable to or greater than standard reference drugs . The presence of the 4-methoxyphenyl substituent in this specific molecule suggests potential for unique electronic and steric properties, which may influence its binding affinity and selectivity. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-10-11(2)23-17-15(10)16(18-9-19-17)22-8-14(20)12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVFBRINRKFZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387758
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6654-22-4
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene derivatives with formamide under acidic conditions.

    Dimethylation: The thieno[2,3-d]pyrimidine core is then subjected to dimethylation using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfanylation: The dimethylthieno[2,3-d]pyrimidine is reacted with a thiol derivative to introduce the sulfanyl group. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Attachment of Methoxyphenyl Ethanone: Finally, the sulfanyl intermediate is coupled with 4-methoxyphenyl ethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in microorganisms. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but lacking the sulfanyl and methoxyphenyl ethanone groups.

    2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio)acetic acid: Another derivative with a thioacetic acid moiety instead of the ethanone group.

Uniqueness

2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and methoxyphenyl ethanone moiety differentiate it from other thienopyrimidine derivatives, making it a valuable compound for diverse research applications.

Biological Activity

Molecular Characteristics

  • IUPAC Name : 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
  • Molecular Formula : C18H16N2O3S2
  • Molar Mass : 372.46124 g/mol

Structural Features

The compound features a thieno[2,3-d]pyrimidine core that is known for its interaction with biological targets due to its heterocyclic nature. The presence of a methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds in this class have been shown to induce apoptosis in various cancer cell lines by inhibiting tubulin polymerization and affecting cell cycle progression.
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.

Pharmacological Studies

  • Antitumor Activity : A study demonstrated that related thieno[2,3-d]pyrimidines significantly inhibited cell proliferation in breast cancer models. For instance, certain analogs exhibited EC50 values in the nanomolar range (0.004–0.008 µM) against T47D human breast cancer cells, indicating potent anticancer properties .
  • Mechanistic Insights : The compound's mechanism may involve the disruption of microtubule dynamics and induction of reactive oxygen species (ROS), leading to increased apoptosis .
  • In vitro Studies : In vitro assays have shown that similar compounds can inhibit specific kinases involved in cancer cell signaling pathways, providing a rationale for their anticancer effects .

Case Studies

Several studies have highlighted the biological activities of thieno[2,3-d]pyrimidine derivatives:

  • Study on Apoptosis Induction : A specific analog demonstrated significant apoptosis induction in cancer cells through caspase activation and mitochondrial pathway involvement .
  • Antimicrobial Evaluation : Research has indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .

Data Summary Table

Activity TypeCompoundEC50 (µM)Target Cell LineReference
AntitumorThieno derivative0.004T47D (Breast Cancer)
AntimicrobialSimilar derivativesVariesVarious Bacterial Strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thienopyrimidine core. Key steps include nucleophilic substitution at the pyrimidine sulfur atom and coupling with a 4-methoxyphenyl ethanone moiety. For example, sodium azide or thiol-containing intermediates are used to introduce the sulfanyl group, while mild solvents like dimethylformamide (DMF) under reflux (~100–120°C) are employed to ensure high yields (72–81%) . Reaction optimization should prioritize temperature control and stoichiometric ratios to avoid side products like over-alkylated derivatives.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Peaks at δ 2.35–2.58 ppm (methyl groups), δ 7.2–8.57 ppm (aromatic protons), and δ 8.57 ppm (pyrimidine protons) are critical for verifying substituent positions .
  • LC-MS : A molecular ion peak at m/z 361.0 [M+H]⁺ confirms the molecular weight .
  • IR Spectroscopy : Absorbance at 1675 cm⁻¹ (C=O stretch) and 1154–1297 cm⁻¹ (sulfonyl or sulfanyl groups) further validates functional groups .

Q. What solvents and reaction conditions are preferred for stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, xylene) under reflux are optimal for solubility and reaction efficiency. Post-synthesis, samples should be stored at low temperatures (-20°C) to mitigate organic degradation, as prolonged exposure to ambient conditions can alter the compound’s matrix .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or LC-MS data often arise from impurities or regiochemical variations. To address this:

  • Perform column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure fractions.
  • Use 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations, particularly for overlapping aromatic signals .
  • Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for related pyrimidine derivatives .

Q. What experimental design considerations are critical for evaluating biological activity?

  • Methodological Answer :

  • Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition, cell viability) with concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Matrix Stabilization : For in vivo studies, stabilize the compound in PEG-400 or cyclodextrin solutions to enhance bioavailability and prevent aggregation .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify potential metabolic liabilities .

Q. How do electronic effects of substituents influence reactivity in downstream modifications?

  • Methodological Answer :

  • The electron-donating methoxy group on the phenyl ring increases electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reactions).
  • Conversely, the electron-withdrawing sulfanyl-thienopyrimidine moiety directs electrophilic substitution to the para position of the phenyl ring. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies mitigate sample degradation during long-term spectroscopic analysis?

  • Methodological Answer :

  • Temperature Control : Maintain samples at 4°C during NMR/LC-MS runs and use deuterated solvents with stabilizers (e.g., DMSO-d₆ with 0.03% TMS) .
  • Light Sensitivity : Shield samples from UV light to prevent photodegradation of the thienopyrimidine core.
  • Real-Time Monitoring : Use time-resolved mass spectrometry to detect degradation products and adjust storage protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

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